3-(3-methoxyphenyl)-2-methyl-2-Propenal
Description
3-(3-Methoxyphenyl)-2-methyl-2-propenal is an α,β-unsaturated aldehyde characterized by a methoxy-substituted phenyl ring at the 3-position and a methyl group at the β-carbon of the propenal backbone. This structural configuration imparts unique electronic and steric properties, distinguishing it from simpler aldehydes like cinnamaldehyde (3-phenyl-2-propenal).
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-3-(3-methoxyphenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C11H12O2/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-8H,1-2H3/b9-6+ |
InChI Key |
HWKJLUSBYIGRJW-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)OC)/C=O |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-methyl-2-Propenal typically involves the reaction of 3-methoxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of 3-(3-methoxyphenyl)-2-methyl-2-Propenal can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-2-methyl-2-Propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3-methoxyphenyl)-2-methyl-2-Propenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-methyl-2-Propenal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the modulation of various cellular processes, including enzyme activity and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(3-methoxyphenyl)-2-methyl-2-propenal and related compounds:
Key Observations:
In contrast, the trifluoromethyl (-CF₃) group in the analog from introduces strong electron-withdrawing effects, which could stabilize the compound against oxidation . The methyl group at the β-carbon of the propenal backbone may reduce conformational flexibility, impacting interactions with biological targets compared to non-methylated analogs like (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal .
Biological Relevance :
- Chalcone derivatives (e.g., 4k in ) share structural motifs with 3-(3-methoxyphenyl)-2-methyl-2-propenal, such as the methoxyphenyl group, but replace the aldehyde with a ketone. This modification is critical for acetylcholinesterase inhibition, suggesting that the aldehyde group in the target compound might limit its bioactivity unless further derivatized .
However, this could also reduce water solubility, a challenge observed in letermovir (), a drug with methoxyphenyl and trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
